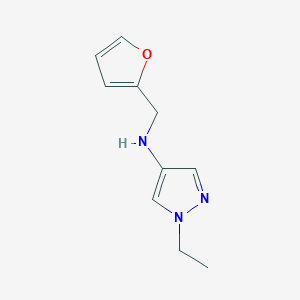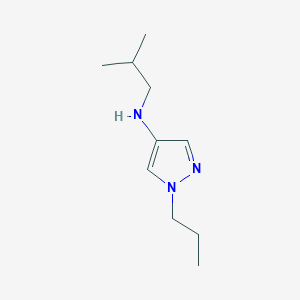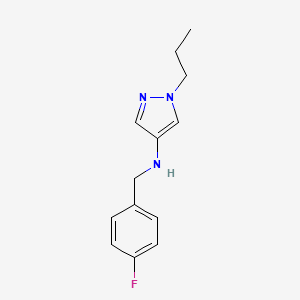
3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluormethyl)-1-ethyl-1H-pyrazol-4-amin ist eine chemische Verbindung, die zur Klasse der Pyrazolderivate gehört. Pyrazole sind fünf-gliedrige heterocyclische Verbindungen, die zwei Stickstoffatome im Ring enthalten. Die Difluormethylgruppe, die an den Pyrazolring gebunden ist, verstärkt die chemischen Eigenschaften der Verbindung und macht sie in verschiedenen wissenschaftlichen und industriellen Anwendungen wertvoll.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(Difluormethyl)-1-ethyl-1H-pyrazol-4-amin beinhaltet typischerweise die Einführung der Difluormethylgruppe in den Pyrazolring. Eine gängige Methode ist die Reaktion von Difluoressigsäure mit Hydrazinderivaten unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydroxid durchgeführt, und das Produkt wird durch Umkristallisation gereinigt .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung beinhaltet häufig die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Katalysatoren, wie z. B. nanoskaliges Titandioxid, kann die Reaktionsausbeute verbessern und die Reaktionszeit verkürzen . Das Verfahren ist so konzipiert, dass es kostengünstig und umweltfreundlich ist, indem der Einsatz organischer Lösungsmittel minimiert und Abfall reduziert wird.
Chemische Reaktionsanalyse
Reaktionstypen
3-(Difluormethyl)-1-ethyl-1H-pyrazol-4-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierte Form umwandeln.
Substitution: Die Difluormethylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen ersetzt werden.
Gängige Reagenzien und Bedingungen
Häufig verwendete Reagenzien bei diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Substitutionsreagenzien wie Halogene. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um die gewünschte Produktbildung zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Difluormethyloxiden führen, während Substitutionsreaktionen verschiedene difluormethylsubstituierte Derivate erzeugen können .
Wissenschaftliche Forschungsanwendungen
3-(Difluormethyl)-1-ethyl-1H-pyrazol-4-amin hat mehrere wissenschaftliche Forschungsanwendungen:
Wirkmechanismus
Der Wirkmechanismus von 3-(Difluormethyl)-1-ethyl-1H-pyrazol-4-amin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Difluormethylgruppe kann die Bindungsaffinität der Verbindung zu Enzymen und Rezeptoren erhöhen, was zu ihren biologischen Wirkungen führt. Beispielsweise hemmt es in Fungiziden die Aktivität der Succinatdehydrogenase, eines Enzyms, das an der mitochondrialen Atmungskette beteiligt ist, und stört so die Energieproduktion in Pilzzellen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method is the reaction of difluoroacetic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as nanoscale titanium dioxide, can enhance the reaction efficiency and reduce the reaction time . The process is designed to be cost-effective and environmentally friendly by minimizing the use of organic solvents and reducing waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce various difluoromethyl-substituted derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Difluoromethyl)-1-ethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to its biological effects. For example, in fungicides, it inhibits the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiration chain, thereby disrupting the energy production in fungal cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(Difluormethyl)-1-methyl-1H-pyrazol-4-carbonsäure: Wird als Zwischenprodukt bei der Synthese von Fungiziden verwendet.
3-(Difluormethyl)-1-methyl-1H-pyrazol-4-carboxamid: Bekannt für seine antifungizide Aktivität.
Einzigartigkeit
3-(Difluormethyl)-1-ethyl-1H-pyrazol-4-amin ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, wie z. B. das Vorhandensein der Ethylgruppe und der Difluormethylgruppe am Pyrazolring. Diese Merkmale tragen zu seinen besonderen chemischen Eigenschaften bei und machen es in verschiedenen Anwendungen wertvoll, insbesondere bei der Entwicklung neuer Agrochemikalien und Pharmazeutika .
Eigenschaften
Molekularformel |
C6H9F2N3 |
|---|---|
Molekulargewicht |
161.15 g/mol |
IUPAC-Name |
3-(difluoromethyl)-1-ethylpyrazol-4-amine |
InChI |
InChI=1S/C6H9F2N3/c1-2-11-3-4(9)5(10-11)6(7)8/h3,6H,2,9H2,1H3 |
InChI-Schlüssel |
QKXUGWVIWKQCBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=N1)C(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-{[(dimethylamino)methylidene]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11736890.png)
![1-cyclopentyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11736897.png)
![N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11736901.png)


![1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11736907.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11736911.png)
![1-(butan-2-yl)-N-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11736919.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11736926.png)


![1-(difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11736945.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B11736961.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11736962.png)
